molecular formula C24H24BrN3OS B455134 2-Amino-4-[4-[(2-bromophenoxy)methyl]-5-methylthiophen-2-yl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile

2-Amino-4-[4-[(2-bromophenoxy)methyl]-5-methylthiophen-2-yl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile

Cat. No.: B455134
M. Wt: 482.4g/mol
InChI Key: PDKOTYULMVEXSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-[4-[(2-bromophenoxy)methyl]-5-methylthiophen-2-yl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their rings. This particular compound has garnered interest due to its potential pharmacological properties and its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-[4-[(2-bromophenoxy)methyl]-5-methylthiophen-2-yl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of 4-hydroxy-6-methyl-2-pyrone with arylmethylene malononitriles or arylmethylene methyl cyanoacetates. This reaction leads to the formation of stable 5,6-fused bicyclic 2-amino-4H-pyran derivatives .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-[4-[(2-bromophenoxy)methyl]-5-methylthiophen-2-yl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Amino-4-[4-[(2-bromophenoxy)methyl]-5-methylthiophen-2-yl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. These interactions may involve binding to enzymes or receptors, leading to changes in cellular processes and functions.

Properties

Molecular Formula

C24H24BrN3OS

Molecular Weight

482.4g/mol

IUPAC Name

2-amino-4-[4-[(2-bromophenoxy)methyl]-5-methylthiophen-2-yl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile

InChI

InChI=1S/C24H24BrN3OS/c1-15-16(14-29-21-11-7-6-9-19(21)25)12-22(30-15)23-17-8-4-2-3-5-10-20(17)28-24(27)18(23)13-26/h6-7,9,11-12H,2-5,8,10,14H2,1H3,(H2,27,28)

InChI Key

PDKOTYULMVEXSU-UHFFFAOYSA-N

SMILES

CC1=C(C=C(S1)C2=C(C(=NC3=C2CCCCCC3)N)C#N)COC4=CC=CC=C4Br

Canonical SMILES

CC1=C(C=C(S1)C2=C(C(=NC3=C2CCCCCC3)N)C#N)COC4=CC=CC=C4Br

Origin of Product

United States

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